molecular formula C15H15NO2 B8555246 N-(1-Phenyl-2-hydroxyethyl)benzamide

N-(1-Phenyl-2-hydroxyethyl)benzamide

Cat. No.: B8555246
M. Wt: 241.28 g/mol
InChI Key: NMNPQVUDXPNPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Phenyl-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-hydroxy-1-phenylethyl)benzamide

InChI

InChI=1S/C15H15NO2/c17-11-14(12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)

InChI Key

NMNPQVUDXPNPRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of (R)-2-amino-2-phenylethanol (1.0 g, 7.4 mmol) in 50 mL dichloromethane was allowed to stir with N-methyl-N-(trimethylsilyl)acetamide (3.4 mL, 21.1 mmol) until a homogenous solution occured. The solution was cooled to 0° C. to 5° C. and a solution of 2,2'-dithiobis[benzoyl chloride] (1.0 g, 2.9 mmol) in 20 mL dichloromethane was added. The solution was stirred for 2 hours and 1 mL of 50% aqueous acetic was added causing the crude product to precipitate from solution. This solid was collected by filtration, washed with 1N HCl, water, and recrystallized from dimethylformamide/water to afford 1.2 g of the title compound, mp 235°-236° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2,2'-dithiobis[benzoyl chloride]
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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